molecular formula C11H19N3O B13914680 2-[[Bis(2-aminoethyl)amino]methyl]phenol CAS No. 115395-65-8

2-[[Bis(2-aminoethyl)amino]methyl]phenol

Cat. No.: B13914680
CAS No.: 115395-65-8
M. Wt: 209.29 g/mol
InChI Key: OUZADBXJLFZGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[Bis(2-aminoethyl)amino]methyl]phenol is an organic compound with the molecular formula C11H19N3O It is characterized by the presence of a phenol group substituted with a bis(2-aminoethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[Bis(2-aminoethyl)amino]methyl]phenol typically involves the reaction of 2-aminomethylphenol with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-[[Bis(2-aminoethyl)amino]methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[[Bis(2-aminoethyl)amino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its phenolic group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

    Tris(2-aminoethyl)amine: This compound has a similar structure but with three aminoethyl groups attached to a central nitrogen atom.

    Bis(2-aminoethyl)amine: Similar to 2-[[Bis(2-aminoethyl)amino]methyl]phenol but lacks the phenolic group.

Uniqueness: this compound is unique due to the presence of both a phenolic group and bis(2-aminoethyl)amino group, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Biological Activity

2-[[Bis(2-aminoethyl)amino]methyl]phenol, also known as a derivative of bis(2-aminoethyl)amine, has garnered attention in recent research due to its potential biological activities, particularly in the realm of cancer therapy. This compound's structure, which incorporates amine functionalities and a phenolic group, suggests possible interactions with biological systems that warrant comprehensive investigation.

Chemical Structure and Properties

The chemical formula for this compound is C12H18N4OC_{12}H_{18}N_4O. Its structure includes:

  • Two aminoethyl groups : These contribute to its basicity and potential interaction with biological targets.
  • A phenolic moiety : This is often associated with antioxidant properties and can influence the compound's reactivity.

Biological Activity Overview

Recent studies have explored various biological activities of compounds related to bis(2-aminoethyl)amine derivatives, including cytotoxicity against cancer cell lines and anti-inflammatory effects. The findings suggest that these compounds could serve as promising candidates for further development in therapeutic applications.

Cytotoxicity Studies

A significant study evaluated the cytotoxic effects of several bis(2-aminoethyl)amine derivatives on human cancer cell lines using the MTT assay. The results indicated varying degrees of antiproliferative activity:

CompoundCancer Cell LineIC50 (µM)
Compound 6A549 (lung carcinoma)15.74 ± 1.7
Compound 4A549Notable inhibition of IL-6 release
Compound 3HTB-140 (melanoma)Moderate activity

Key Findings :

  • Compound 6 exhibited the highest growth-inhibitory activity across tested cancer cell lines, with an IC50 ranging from 13.95 to 15.74 µM .
  • The phenyl derivatives demonstrated significant anti-inflammatory properties by reducing interleukin-6 (IL-6) levels in treated cells .

Apoptotic Mechanisms

Flow cytometry analysis revealed that treatment with certain derivatives led to increased early and late apoptosis in A549 cells. Specifically:

  • Early apoptosis : Treatment with compounds 3 to 6 resulted in a significant increase in early apoptotic cells (28.9% - 42.7%).
  • Late apoptosis : Compounds 5 and 6 induced late apoptosis in approximately 42.7% and 37.8% of cells, respectively .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of these compounds:

  • Anti-Cancer Activity :
    • A study demonstrated that bis(2-aminoethyl)amine derivatives could inhibit tumor growth in vitro by inducing apoptosis and reducing inflammatory cytokines like IL-6, which are known to promote tumor progression .
  • Antimicrobial Properties :
    • Other derivatives have shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections alongside cancer therapies .
  • Mechanistic Insights :
    • Research indicates that the structural features of these compounds significantly influence their biological activity, particularly their cytotoxic effects against specific cancer types .

Properties

CAS No.

115395-65-8

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

2-[[bis(2-aminoethyl)amino]methyl]phenol

InChI

InChI=1S/C11H19N3O/c12-5-7-14(8-6-13)9-10-3-1-2-4-11(10)15/h1-4,15H,5-9,12-13H2

InChI Key

OUZADBXJLFZGCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CCN)CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.